molecular formula C4H3FO4 B1240057 Fluorofumaric acid CAS No. 672-18-4

Fluorofumaric acid

Cat. No.: B1240057
CAS No.: 672-18-4
M. Wt: 134.06 g/mol
InChI Key: OISKHJXTRQPMQT-UPHRSURJSA-N
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Description

Fluorofumaric acid is a fluorinated derivative of fumaric acid, a naturally occurring organic acid It is a four-carbon dicarboxylic acid with the chemical formula C₄H₃FO₄

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorofumaric acid can be synthesized through various methods. One common approach involves the fluorination of fumaric acid derivatives. For instance, the reaction of fumaric acid with fluorinating agents under controlled conditions can yield this compound. The specific reaction conditions, such as temperature, solvent, and the type of fluorinating agent, play a crucial role in determining the yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The choice of fluorinating agents and catalysts is optimized to ensure maximum yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Fluorofumaric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form fluorinated derivatives of maleic acid.

    Reduction: Reduction reactions can convert this compound into fluorinated succinic acid.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluoromaleic acid, while reduction can produce fluorosuccinic acid .

Scientific Research Applications

Fluorofumaric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of fluorofumaric acid involves its interaction with various molecular targets. The presence of the fluorine atom can enhance its binding affinity to enzymes and receptors, leading to altered biochemical pathways. For example, this compound can inhibit specific enzymes involved in metabolic processes, thereby modulating cellular functions. The exact molecular targets and pathways depend on the specific application and the structure of the this compound derivative being studied .

Comparison with Similar Compounds

Fluorofumaric acid can be compared with other fluorinated dicarboxylic acids, such as:

    Fluorosuccinic acid: Similar in structure but differs in the position of the fluorine atom.

    Fluoromaleic acid: The cis-isomer of this compound, with different chemical properties.

    Fluoromalic acid: Another fluorinated dicarboxylic acid with distinct reactivity.

Uniqueness: this compound is unique due to its trans-configuration and the specific positioning of the fluorine atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

(Z)-2-fluorobut-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISKHJXTRQPMQT-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(=O)O)\F)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672-18-4
Record name 2-Fluorofumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC403467
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403467
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2Z)-2-fluorobut-2-enedioic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does fluorofumaric acid interact with enzymes, and what are the downstream effects?

A1: this compound acts as a substrate for the enzyme fumarate hydratase []. This enzyme typically catalyzes the reversible hydration of fumarate to malate. The research suggests that the interaction of this compound with fumarate hydratase likely proceeds through a carbonium ion-like intermediate during the hydration process []. While the exact downstream effects aren't detailed in the provided papers, the introduction of a fluorine atom could alter the enzymatic reaction rate or even lead to the formation of alternative products compared to the natural substrate, fumarate.

Q2: What is the structural characterization of this compound?

A2: While the provided excerpts don't explicitly state the molecular formula and weight of this compound, they do provide insights into its structure. Based on its name and its behavior as a substrate for fumarate hydratase, we can infer that it is a fluorinated derivative of fumaric acid. Therefore, it likely possesses a similar structure with a fluorine atom substituting one of the hydrogens. Detailed spectroscopic data is not provided in the excerpts.

Q3: Is there evidence of this compound being a metabolic intermediate?

A3: Yes, research suggests that this compound could be a metabolic intermediate in the breakdown of certain fluorinated compounds. A study examining the degradation of p-fluorophenylacetic acid by a Pseudomonas species found that this compound is formed from monofluorosuccinic acid via the enzyme fumarase []. This conversion is a key step in the proposed pathway for the microorganism to utilize p-fluorophenylacetic acid as an energy source.

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